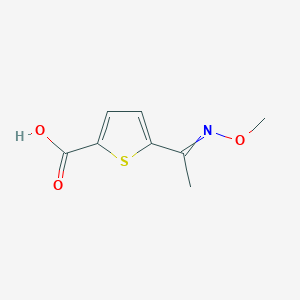
LENS CULINARIS AGGLUTININ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lens Culinaris Agglutinin (LCA) is a lectin that recognizes sequences containing α-linked mannose residues . It also recognizes additional sugars as part of the receptor structure, giving it a narrower specificity than Con A . An α-linked fucose residue attached to the N-acetylchitobiose portion of the core oligosaccharide significantly enhances affinity .
Synthesis Analysis
LCA is isolated from Lens culinaris (lentil) seeds and purified by affinity chromatography . It is composed of four subunits - two of about 17 kDa and two of 8 kDa . LCA recognizes sequences containing α-linked mannose residues but recognizes additional sugars as part of the receptor structure, giving it a narrower specificity than Con A .Molecular Structure Analysis
The lectin has two subunits and a molecular weight of 46 kDa . It forms a complex together with sucrose . LCA contains five Trp residues, three embedded in the protein matrix (Trp 152p, Trp 19a, and Trp 40a) and two near the protein surface (Trp 53p and Trp 128p) .Chemical Reactions Analysis
LCA recognizes sequences containing α-linked mannose residues but recognizes additional sugars as part of the receptor structure . An α-linked fucose residue attached to the N-acetylchitobiose portion of the core oligosaccharide significantly enhances affinity . LCA agglutinates a 2% suspension of human erythrocytes at a lectin concentration of ≤8 μg/ml in 0.9% saline solution (NaCl) after 2h at 25°C .Physical And Chemical Properties Analysis
LCA is provided as a white lyophilized powder . It recognizes sequences containing α-linked mannose residues but recognizes additional sugars as part of the receptor structure . The recommended concentration range for use is 5-20 μg/ml .Mechanism of Action
LCA functions through either direct interaction with components of the antigen receptor complexes, or by activating various Src family kinases required for the antigen receptor signaling . It can bind to the surface glycoproteins via their lectins and neutralize and clear viruses or infected cells by viruses .
Safety and Hazards
According to the Safety Data Sheet, LCA is not classified under GHS US classification . No labeling is applicable and no additional hazards which do not result in classification are available . It is recommended to ensure good ventilation of the work station and to wear personal protective equipment when handling LCA .
Future Directions
LCA has potential applications in glycobiology and mitogenic stimulation . It can be used in immunohistochemistry/immunocytochemistry, immunofluorescence, and blotting applications . By exploiting its narrower specificity, glycoproteins and glycopeptides can be subfractionated with LCA after initial isolation with Con A .
properties
CAS RN |
117675-52-2 |
|---|---|
Molecular Formula |
C145H234N52O44S3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



